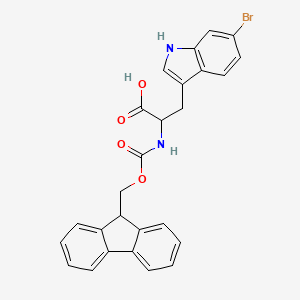

Fmoc-6-bromo-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIHXRJOKTXCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-6-bromo-DL-tryptophan: Synthesis, Properties, and Applications in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Halogenated Tryptophans in Peptide Science

The synthesis of peptides with tailored biological activities and enhanced pharmaceutical properties is a cornerstone of modern drug discovery. The strategic incorporation of non-canonical amino acids is a powerful approach to modulate the structure, stability, and function of peptides. Among these, halogenated amino acids have garnered significant attention for their ability to fine-tune the physicochemical properties of peptides, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

This guide provides an in-depth technical overview of Fmoc-6-bromo-DL-tryptophan, a key building block for the site-specific introduction of a brominated tryptophan residue into a peptide sequence. We will delve into its chemical and physical properties, provide a representative synthesis protocol, discuss its application in solid-phase peptide synthesis (SPPS), and explore the rationale for its use in the design of novel peptide therapeutics.

Physicochemical Properties of this compound

This compound is a white to off-white solid, and its fundamental properties are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other specific experimental values such as melting point and precise solubility are not widely published and should be determined empirically for critical applications.

| Property | Value | Source(s) |

| CAS Number | 753504-16-4 | [2] |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [2] |

| Molecular Weight | 505.36 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% to ≥98% | [2] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture. For long-term storage, -20°C is recommended under an inert atmosphere. | |

| Solubility | Soluble in DMF, NMP, and DMSO. Limited solubility in water and non-polar organic solvents. | Inferred |

| Melting Point | Not consistently reported; empirical determination is recommended. | N/A |

Spectroscopic Data (Predicted/Representative)

-

¹H NMR: The spectrum would show characteristic peaks for the Fmoc group (aromatic protons between ~7.3-7.9 ppm and the aliphatic protons at ~4.2-4.4 ppm), the tryptophan indole ring (with splitting patterns affected by the bromine at the 6-position), and the alpha- and beta-protons of the amino acid backbone.

-

¹³C NMR: Resonances corresponding to the carbonyls of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl and indole rings (with the C-6 carbon signal significantly influenced by the bromine substituent), and the aliphatic carbons of the amino acid backbone would be present.

-

FT-IR (KBr, cm⁻¹): Expected peaks would include N-H stretching of the indole and carbamate (~3400-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2900 cm⁻¹), the C=O stretching of the carbamate and carboxylic acid (~1720-1690 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹).

-

Mass Spectrometry (ESI-MS): A prominent ion corresponding to the molecular weight [M-H]⁻ or [M+H]⁺ would be observed, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process starting from 6-bromo-DL-tryptophan. A representative protocol is outlined below.

Step 1: Synthesis of 6-bromo-DL-tryptophan

While various methods exist for the synthesis of brominated tryptophans, a common route involves the reaction of 6-bromoindole with a suitable serine derivative.

Step 2: Fmoc Protection of 6-bromo-DL-tryptophan

The N-terminal amine of 6-bromo-DL-tryptophan is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol:

-

Dissolution: Dissolve 6-bromo-DL-tryptophan in a suitable solvent system, such as a mixture of 10% aqueous sodium carbonate and dioxane.

-

Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

-

Addition of Fmoc-OSu: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Acidify the reaction mixture with dilute HCl to a pH of ~2.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography or recrystallization to yield this compound as a solid.

Quality Control and Analytical Characterization

Ensuring the purity of Fmoc-amino acid derivatives is critical for the successful synthesis of high-quality peptides.[3] The primary analytical technique for assessing the purity of this compound is reversed-phase high-performance liquid chromatography (RP-HPLC).

Representative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[5]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, such as 20-30 minutes.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV absorbance at 220 nm and 262 nm (the latter for the Fmoc group).[4][6]

-

Sample Preparation: Dissolve the sample in a small amount of DMF or the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in standard Fmoc-based solid-phase peptide synthesis protocols. The general cycle of deprotection and coupling is well-established.[7]

General SPPS Cycle:

-

Resin Swelling: Swell the solid support (e.g., Rink Amide or Wang resin) in a suitable solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: Couple the this compound to the free amine on the resin.

-

Washing: Wash the resin to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Considerations for Coupling this compound:

-

Steric Hindrance: The bulky indole side chain of tryptophan, further enlarged by the bromine atom, can present steric challenges during coupling. This may lead to slower reaction kinetics compared to smaller amino acids.[8]

-

Coupling Reagents: For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices to ensure high coupling efficiency and minimize racemization.[8]

-

Reaction Monitoring: It is advisable to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test to ensure complete acylation of the free amine.

Role in Drug Discovery and Peptide Design

The incorporation of 6-bromotryptophan into a peptide sequence is a deliberate design choice aimed at modulating its biological and pharmaceutical properties.

Modulation of Physicochemical Properties:

-

Increased Lipophilicity: The bromine atom increases the hydrophobicity of the tryptophan side chain, which can enhance membrane permeability and potentially improve oral bioavailability.[9]

-

Conformational Effects: The bulky and electron-withdrawing bromine atom can influence the conformational preferences (χ angles) of the tryptophan side chain, potentially locking the peptide into a more bioactive conformation.[10]

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or sulfur in a receptor binding pocket.[11][12] This can provide an additional specific interaction that enhances binding affinity and selectivity.

Impact on Biological Activity:

-

Enhanced Receptor Affinity: The modified electronic and steric properties of 6-bromotryptophan can lead to improved interactions with the target receptor, resulting in higher potency.

-

Increased Metabolic Stability: The C-Br bond is resistant to metabolic degradation, and the presence of the halogen can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[1]

-

Novel Biological Functions: The introduction of 6-bromotryptophan can impart novel biological activities. For example, a peptide containing multiple 6-bromotryptophan residues isolated from the venom of Conus radiatus has been shown to have sleep-inducing properties.[13]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid and its solutions.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.

-

Hazard Statements: The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: Avoid breathing dust. If in eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.

Conclusion

This compound is a valuable tool for peptide chemists and drug discovery scientists seeking to rationally design peptides with enhanced properties. Its incorporation can improve lipophilicity, introduce specific non-covalent interactions through halogen bonding, and increase metabolic stability. While its use in SPPS requires consideration of potential steric hindrance, the application of modern high-reactivity coupling reagents can ensure efficient incorporation. As the demand for more potent and stable peptide therapeutics grows, the strategic use of halogenated amino acids like 6-bromotryptophan will undoubtedly play an increasingly important role in the development of the next generation of peptide drugs.

References

-

Chemsrc.com. (2021). This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9856996, 6-bromo-L-tryptophan. [Link]

-

Jimenez, E. C., et al. (2004). A novel post-translational modification involving bromination of tryptophan: Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom. ResearchGate. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. [Link]

-

Isidro-Llobet, A., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

-

Hofer, A., et al. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. PubMed. [Link]

-

ResearchGate. Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). [Link]

-

Ross, J. B., et al. (2007). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. PMC. [Link]

-

Vizioli, C. G., & Barkley, M. D. (2005). Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides. PMC. [Link]

-

Langton, M. J., et al. (2025). Halogen bonds between ligands and proteins: can we use them in validation? bioRxiv. [Link]

-

Payne, L. J., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC. [Link]

-

National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

-

Floegel, R., & Mutter, M. (1992). Molecular dynamics conformational search of six cyclic peptides used in the template assembled synthetic protein approach for protein de novo design. PubMed. [Link]

-

Kumar, A., et al. (2023). Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. BioTechniques. [Link]

-

Anaspec. Fmoc-6-methyl-DL-tryptophan - 100 mg. [Link]

-

Schaller, D., et al. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. MDPI. [Link]

-

Vayá, I., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC. [Link]

-

ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]

-

Mandal, K., & Gazit, E. (2017). Implications of aromatic–aromatic interactions: From protein structures to peptide models. PMC. [Link]

-

Joosten, R. P., et al. (2025). Halogen bonds between ligands and proteins: Can we use them in validation? PMC. [Link]

Sources

- 1. phenomenex.com [phenomenex.com]

- 2. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Incorporation of Halogenated Tryptophans in Peptide Drug Discovery

An In-depth Technical Guide to Fmoc-6-bromo-DL-tryptophan for Advanced Peptide Synthesis

In the landscape of modern peptide chemistry, the pursuit of novel biological activity and enhanced pharmacokinetic profiles is paramount. The strategic modification of amino acid side chains is a cornerstone of this endeavor. Among the proteinogenic amino acids, tryptophan offers a unique scaffold for chemical diversification due to its large, aromatic indole side chain. The introduction of a halogen, specifically bromine, at the 6-position of the indole ring creates this compound, a building block of significant interest for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to offer field-proven insights into its application. We will explore its fundamental physicochemical properties, delve into the causality behind its use in solid-phase peptide synthesis (SPPS), and present self-validating protocols that ensure scientific integrity and reproducibility.

Core Physicochemical & Structural Characteristics

This compound is a synthetic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis.[1] The Nα-amino group is temporarily protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the bromine atom on the indole ring provides a stable modification for downstream applications.

Key Properties Summary

A summary of the essential quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | 6-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]tryptophan | |

| CAS Number | 753504-16-4 | [2] |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [1] |

| Molecular Weight | 505.36 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Stereochemistry | Racemic mixture (DL) | |

| Purity | Typically ≥95% (HPLC) | [4] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [5] |

Structure and Stereochemistry

The molecule consists of a tryptophan core where the hydrogen at the 6-position of the indole ring is substituted by a bromine atom. As a "DL" mixture, it contains an equal proportion of both the D- and L-enantiomers. This is a critical consideration, as the stereochemistry at the α-carbon will influence the final peptide's structure and biological activity. For applications requiring stereospecificity, the individual D-[6] and L-enantiomers must be sourced.

Solubility Profile

While specific solubility data is not extensively published, a qualitative assessment can be made based on its constituent parts. The large, non-polar Fmoc group and the brominated indole ring suggest good solubility in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). Based on related compounds, it is expected to be sparingly soluble in aqueous solutions.[7]

Predicted Spectral Characteristics

-

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 506.36 and 504.36, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the characteristic loss of the Fmoc group (222.2 Da). Tryptophan and its derivatives can also undergo in-source fragmentation at the N–Cα bond.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the Fmoc group protons (typically between 7.3-7.8 ppm) and the tryptophan backbone.[9] The protons on the brominated indole ring will be distinct from unsubstituted tryptophan.[10] Specifically, the bromine atom at C6 will influence the chemical shifts of the adjacent C5 and C7 protons, providing a clear diagnostic signature.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is as a building block for incorporating a brominated tryptophan residue into a peptide chain. This modification serves several strategic purposes:

-

Modulation of Biological Activity: The bulky and electronegative bromine atom can alter the conformation and electronic properties of the peptide, potentially enhancing binding affinity to target receptors or improving resistance to enzymatic degradation.[11]

-

Chemical Handle for Post-Syntbetic Modification: The C-Br bond on the indole ring is a versatile functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of diverse chemical moieties after the peptide has been synthesized.

-

Biophysical Probe: Bromine's heavy atomic nature makes it useful in X-ray crystallography for phasing purposes, aiding in the structural determination of peptide-protein complexes.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes not only the "how" but also the "why," along with integrated checkpoints to ensure the reaction has proceeded as intended before advancing.

Protocol 1: Nα-Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical iterative step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction.

Causality: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[12] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide.[13] The DBF is then scavenged by excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated peptide amine.[12] Due to the steric bulk of the 6-bromo-tryptophan side chain, accessibility of the base to the Fmoc group may be slightly impeded, potentially requiring longer reaction times.[14]

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approx. 10 mL per gram of resin). Agitate for 2-3 minutes at room temperature.[12]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes. Rationale: A two-step deprotection ensures complete removal, especially for sterically hindered residues.

-

Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Validation Checkpoints:

-

Quantitative UV-Vis Monitoring: Collect the combined piperidine filtrates and dilute to a known volume with DMF. The concentration of the DBF-piperidine adduct can be measured spectrophotometrically (λmax ≈ 301 nm) to confirm that the expected amount of Fmoc group has been cleaved.[12]

-

Qualitative Kaiser Test: After the final DMF wash, take a few resin beads and perform a Kaiser test. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection.[12] If the beads remain yellow, the deprotection is incomplete and steps 5-6 should be repeated.

Caption: Workflow for Fmoc deprotection with an integrated validation step.

Protocol 2: Peptide Coupling Reaction

This step involves forming a peptide bond between the newly exposed N-terminal amine on the resin and the carboxyl group of the incoming Fmoc-amino acid.

Causality: The carboxylic acid of the incoming amino acid must be activated to facilitate nucleophilic attack by the peptide's N-terminal amine.[15] Acyluronium/aminium salt reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are highly efficient.[13] They react with the Fmoc-amino acid to form a highly reactive OBt ester intermediate, which readily couples to the peptide chain.[13] The steric hindrance of this compound may slow coupling kinetics, potentially requiring a "double coupling" strategy.[14]

Step-by-Step Methodology:

-

Prepare Activation Solution: In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes. Rationale: Pre-activation ensures the formation of the active ester before addition to the resin, maximizing coupling efficiency.

-

Coupling: Add the activation solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times).

Validation Checkpoints:

-

Kaiser Test: Take a few resin beads after the washing steps. A negative Kaiser test (beads remain yellow/colorless) indicates that all primary amines have been acylated, signifying a complete coupling reaction. If the test is positive (blue), the coupling is incomplete.

-

Contingency (Double Coupling): If the Kaiser test is positive, repeat steps 2 and 3 to ensure the reaction goes to completion before proceeding to the next cycle.

Caption: Workflow for peptide coupling with a validation-driven decision point.

Protocol 3: Final Cleavage and Deprotection

This is the terminal step where the completed peptide is cleaved from the solid support and all side-chain protecting groups are simultaneously removed.

Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the bond linking the peptide to the resin and to remove acid-labile side-chain protecting groups. During this process, reactive carbocations are generated from the resin linker and protecting groups. The electron-rich indole ring of tryptophan is highly susceptible to alkylation by these cations, which is a major source of impurities.[16] To prevent this, a "scavenger cocktail" is essential. Scavengers like triisopropylsilane (TIS) reduce the carbocations, while water helps to suppress other side reactions.[16]

Step-by-Step Methodology:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard robust mixture is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v). Warning: Work in a certified fume hood and wear appropriate PPE. TFA is highly corrosive.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation and Washing: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Validation Checkpoints:

-

Post-Cleavage Analysis: The identity of the crude peptide should be immediately confirmed by Mass Spectrometry. The observed mass should match the theoretical mass of the peptide containing a 6-bromo-tryptophan residue. Look for the characteristic bromine isotope pattern.

-

Purity Assessment: Analyze the crude product by reverse-phase HPLC (RP-HPLC) to assess its purity and identify any major byproducts before committing to large-scale purification. Common impurities include +72 Da additions (t-butyl) to the tryptophan indole if scavengers are insufficient.[16]

Caption: Final cleavage and purification workflow for the synthesized peptide.

Conclusion and Future Directions

This compound is a valuable and versatile tool for the synthesis of complex and modified peptides. While its bulky, halogenated side chain requires careful consideration during deprotection and coupling steps, the application of robust, self-validating protocols as outlined in this guide can overcome these challenges. The ability to introduce a bromine atom provides a gateway to novel peptide structures with potentially enhanced therapeutic properties or utility as advanced biochemical probes. As the field of peptide therapeutics continues to evolve, the strategic use of non-canonical amino acids like this will undoubtedly play a crucial role in the development of next-generation drugs.

References

-

Chemsrc. this compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd.[Link]

-

Aralez Bio. Fmoc-6-bromo-L-tryptophan.[Link]

-

Sinfoo Biotech. this compound, (CAS# 753504-16-4).[Link]

-

PubChem. 6-bromo-L-tryptophan.[Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.[Link]

-

Achmem. this compound.[Link]

-

UC Irvine Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.[Link]

-

Aralez Bio. Fmoc-6-bromo-D-tryptophan.[Link]

-

Chem-Impex. Fmoc-5-bromo-L-tryptophan.[Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection.[Link]

-

Mollica, A., et al. Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry.[Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]

-

Kandar, S. K., et al. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification?[Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000050 - L-Tryptophan.[Link]

-

ResearchGate. Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase.[Link]

-

Chengdu Kaijie Biomedical Technology. Fmoc - 6 - bromo - DL - tryptophan.[Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.[Link]

-

Anaspec. Fmoc-6-methyl-DL-tryptophan - 100 mg.[Link]

-

Wikipedia. Tryptophan.[Link]

-

Anaspec. Fmoc-5-bromo-DL-tryptophan - 1 g.[Link]

-

Isidro-Llobet, A., et al. Fmoc Solid-Phase Peptide Synthesis.[Link]

-

Analyst (RSC Publishing). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis.[Link]

-

Wojciechowski, M., et al. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS).[Link]

-

ABRF. Biomolecular Delta Mass.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound,(CAS# 753504-16-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. Fmoc-5-bromo-DL-tryptophan - 1 g [anaspec.com]

- 5. achmem.com [achmem.com]

- 6. aralezbio-store.com [aralezbio-store.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR spectrum [chemicalbook.com]

- 10. bmse000050 L-Tryptophan at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Fmoc-6-bromo-DL-tryptophan molecular structure and weight

An In-Depth Technical Guide to Fmoc-6-bromo-DL-tryptophan: Structure, Properties, and Application in Peptide Synthesis

Introduction

This compound is a synthetically modified amino acid derivative that serves as a crucial building block for researchers in peptide chemistry, proteomics, and drug development. Its structure is a confluence of three key components: the natural amino acid tryptophan, a strategic bromine modification on the indole ring, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine. This guide provides a detailed examination of its molecular characteristics, its functional role in solid-phase peptide synthesis (SPPS), and the technical rationale behind its use in creating novel peptides with tailored properties. As a racemic mixture, this compound offers a starting point for various research applications, while its enantiomerically pure counterparts, Fmoc-6-bromo-L-tryptophan and Fmoc-6-bromo-D-tryptophan, are employed for stereospecific syntheses.[1][2]

Core Molecular Profile

The utility of this compound originates from its unique chemical architecture. Understanding this structure is fundamental to appreciating its reactivity and applications.

-

Tryptophan Backbone: The core is the amino acid tryptophan, providing the essential alpha-carbon, carboxyl group, and the characteristic indole side chain.

-

6-Bromo Modification: A bromine atom is substituted at the 6th position of the indole ring. Halogenation at this position is not merely an increase in mass; it electronically modifies the indole ring and introduces a reactive handle for potential post-synthetic modifications. This modification can influence peptide conformation and binding affinities.[3]

-

Fmoc Protecting Group: The Nα-amine is protected by the Fmoc group. This group is the cornerstone of the most widely used orthogonal strategy in modern solid-phase peptide synthesis.[][5] Its base-lability allows for selective removal without disturbing acid-labile side-chain protecting groups or the peptide's linkage to the resin support, a critical principle of SPPS.[5][6]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [7][8] |

| Molecular Weight | 505.36 g/mol | [7][8][9] |

| CAS Number | 753504-16-4 | [8] |

| Appearance | White to off-white solid | |

| Typical Purity | ≥95% | |

| Storage Temperature | 0-8 °C | |

| IUPAC Name | 6-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]tryptophan |

Role and Rationale in Solid-Phase Peptide Synthesis (SPPS)

The selection of a non-canonical amino acid like this compound is a deliberate experimental choice driven by specific research goals. Its utility is best understood by dissecting the function of its constituent parts within the SPPS workflow.

The Fmoc Group: An Orthogonal Handle

The Fmoc group is the linchpin of the most prevalent SPPS strategy. Its primary function is to temporarily block the Nα-amine of the amino acid, preventing self-polymerization during the activation of the carboxyl group.

-

Orthogonality: The key advantage of the Fmoc strategy is its orthogonality with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker.[] The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), which do not affect these other components.[6][10] Conversely, the final cleavage of the peptide from the resin and removal of side-chain protection is performed with a strong acid (e.g., trifluoroacetic acid, TFA), which leaves the Fmoc group intact if it were present. This selective removal is the essence of a self-validating, controlled synthesis.

-

Deprotection Mechanism: The cleavage is a base-catalyzed β-elimination reaction. A base, like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position. This induces the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the growing peptide chain. This process is rapid and clean, and the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy to quantify the reaction progress.

The 6-Bromo Indole: A Functional Modification

The introduction of a bromine atom onto the tryptophan side chain provides several strategic advantages:

-

Biophysical Probe: The heavy bromine atom can serve as a probe in biophysical studies, such as X-ray crystallography, to help solve phasing problems.

-

Modulation of Biological Activity: Halogenation can alter the electronic properties and steric profile of the indole ring, potentially leading to enhanced binding affinity, improved metabolic stability, or altered biological activity of the final peptide.[3]

-

Handle for Post-Synthetic Modification: The aryl bromide is a versatile functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage diversification of the peptide, where complex moieties can be attached to the tryptophan side chain after the main peptide sequence has been assembled.

Experimental Protocols and Workflow

Workflow: Standard Fmoc-SPPS Cycle

The incorporation of this compound follows the standard iterative cycle of Fmoc-based SPPS. The causality is clear: each step must be driven to completion before the next begins to ensure the homogeneity of the final product.

Caption: The iterative workflow of a single coupling cycle in Fmoc-SPPS.

Protocol: Incorporation of this compound

This protocol describes a single coupling cycle on a 0.1 mmol scale using a manual synthesis vessel.

1. Nα-Fmoc Deprotection: a. The peptide-resin from the previous cycle is washed three times with N,N-dimethylformamide (DMF). b. A solution of 20% (v/v) piperidine in DMF is added to the resin.[10] c. The vessel is agitated for 3 minutes, the solution is drained, and a fresh aliquot of the piperidine solution is added. d. After agitating for an additional 10-15 minutes, the solution is drained. e. The resin is washed thoroughly (5-7 times) with DMF to completely remove piperidine, which would otherwise neutralize the subsequent coupling reagents. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.[6]

2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (e.g., 4 equivalents, 0.4 mmol, 202 mg) in DMF. b. Add an activating agent. A common choice is a carbodiimide/additive combination such as N,N'-diisopropylcarbodiimide (DIC, 4 eq.) and Ethyl cyano(hydroxyimino)acetate (Oxyma, 4 eq.). Alternatively, an aminium-based reagent like HATU (3.9 eq.) can be used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 8 eq.). c. Allow the activation to proceed for 5-10 minutes at room temperature. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for 1-2 hours at room temperature.

3. Post-Coupling Wash and Confirmation: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. c. A colorimetric test (Kaiser test should be negative) is performed to validate that the coupling reaction has gone to completion. If the test is positive, a second coupling (recoupling) may be necessary.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Conclusion

This compound is a highly valuable, specialized reagent for peptide synthesis. Its design is a prime example of rational chemical engineering for biological applications. The Fmoc group provides the essential orthogonal protection for controlled, stepwise synthesis, while the 6-bromo modification opens a gateway to creating peptides with novel functions, enhanced properties, or the ability to be further modified through selective chemistry. For researchers and drug development professionals, understanding the molecular structure and the causality behind its use in established protocols is key to leveraging its full potential in the creation of next-generation peptide-based tools and therapeutics.

References

-

Chemsrc.com. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd.. [Link]

-

Aralez Bio. Fmoc-6-bromo-L-tryptophan. [Link]

-

Aralez Bio. Fmoc-6-bromo-D-tryptophan. [Link]

-

PubChem. 6-bromo-L-tryptophan. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Mollica, A., Locatelli, M., Stefanucci, A., & Pinnen, F. (2012). Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 17(5), 5483-5497. [Link]

-

ResearchGate. Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. [Link]

-

Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-760. [Link]

Sources

- 1. aralezbio-store.com [aralezbio-store.com]

- 2. aralezbio-store.com [aralezbio-store.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. scbt.com [scbt.com]

- 8. This compound,(CAS# 753504-16-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 10. chem.uci.edu [chem.uci.edu]

A Senior Application Scientist's Guide to Fmoc-6-bromo-DL-tryptophan: Sourcing, Qualification, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Tryptophans

In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of peptides. Among these, halogenated amino acids offer a powerful toolset for enhancing peptide stability, binding affinity, and membrane permeability. Fmoc-6-bromo-DL-tryptophan is a key building block in this class. Its utility extends beyond simple steric modification; the bromine atom can serve as a heavy-atom derivative for X-ray crystallography, a spectroscopic probe, and a synthetic handle for further chemical modifications.

This guide provides an in-depth technical overview of this compound, moving beyond a simple catalog listing to offer practical insights into its commercial sourcing, essential quality control procedures, and strategic applications. The objective is to equip researchers with the necessary knowledge to confidently procure and effectively utilize this versatile reagent in their development pipelines.

Physicochemical & Structural Data

A foundational understanding of the molecule's properties is critical before procurement. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | [1] |

| CAS Number | 753504-16-4 | [2] |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [2][3] |

| Molecular Weight | 505.36 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% - 98% | [2] |

| Storage Temperature | 0-8 °C, dry environment |

Commercial Availability and Supplier Analysis

This compound is available from several fine chemical suppliers who specialize in amino acid derivatives and peptide synthesis reagents. While pricing is subject to fluctuation, the primary differentiators among suppliers are typically purity, scale, and the comprehensiveness of their analytical documentation (e.g., Certificate of Analysis).

| Supplier | Typical Purity | Available Scale | Notes |

| Sigma-Aldrich | ≥95% | 250 mg - 5 g | Often available through partner AChemBlock with a lead time. |

| Dayang Chem | ≥98% | 100 g - 1000 kg | Specializes in bulk quantities for industrial production.[2] |

| Santa Cruz Biotech | Research Grade | Small Scale | Positioned for research use only, not for therapeutic applications.[3] |

| AChemBlock | ≥95% | 250 mg - 5 g | A primary manufacturer, also supplying other vendors.[1] |

Note: The "DL" designation indicates a racemic mixture of both D and L enantiomers. If a specific stereoisomer is required (e.g., Fmoc-6-bromo-L-tryptophan or Fmoc-6-bromo-D-tryptophan), it must be sourced specifically.[4][5]

Sourcing & Qualification Workflow

A systematic approach to sourcing and qualifying a critical raw material like this compound is essential for reproducible research. The following workflow outlines a best-practice model.

Caption: Workflow for sourcing and qualifying this compound.

Synthesis and Manufacturing Insights

While end-users will purchase the final product, understanding its synthesis provides insight into potential impurities. A common route to halogenated tryptophans involves enantioselective hydrogenation of a precursor olefin. For instance, an aldehyde can be reacted with a phosphonate in an olefination reaction to create an olefin, which is then hydrogenated using a chiral rhodium catalyst to yield the desired brominated tryptophan. This product is subsequently protected with the Fmoc group.

The primary reason this insight is valuable is for troubleshooting. If a researcher observes an unexpected side product in their peptide synthesis, knowledge of the starting material's synthesis could suggest potential impurities, such as unreacted precursors or byproducts from the hydrogenation step.

Quality Control & Analytical Characterization

Verifying the identity and purity of the received material is a non-negotiable step for ensuring the success of a synthesis campaign. The supplier's Certificate of Analysis (COA) provides a baseline, but independent verification is paramount.

Core QC Techniques:

-

High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. It should yield a single major peak corresponding to the product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation, ensuring the bromine and Fmoc groups are in the correct positions.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust method for determining the purity of incoming this compound. The choice of a C18 column is based on the hydrophobic nature of the Fmoc group, and the acetonitrile/water gradient is standard for eluting such compounds with sharp, well-defined peaks.

Objective: To determine the purity of this compound by reverse-phase HPLC.

Materials:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile:Water

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the sample diluent.

Methodology:

-

System Equilibration: Equilibrate the HPLC system with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Gradient Elution:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Expected Outcome: A successful analysis will show a single major peak with a retention time characteristic of the compound, and a calculated purity that meets or exceeds the supplier's specification (e.g., >98%).

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS).[6] Its incorporation into a peptide sequence can serve several strategic purposes.

-

Structural Probes: The bromine atom can be used to phase X-ray diffraction data, aiding in the determination of the peptide's three-dimensional structure.

-

Pharmacokinetic Modulation: The bulky and lipophilic nature of the bromo-indole side chain can increase resistance to enzymatic degradation and improve cell membrane permeability.

-

Bioactivity: Naturally occurring peptides containing 6-bromotryptophan, such as the r7a conotoxin from Conus radiatus, have demonstrated potent biological activity, including sleep-inducing effects.[7][8] This highlights the potential for this modification to directly contribute to a peptide's therapeutic function.

Workflow: Incorporation into a Peptide via SPPS

The diagram below illustrates the fundamental steps of incorporating this compound into a growing peptide chain during automated or manual SPPS.

Caption: Core steps for adding this compound in SPPS.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the reagent.

-

Storage: Store the compound in a tightly sealed container at the recommended temperature of 0-8 °C, protected from light and moisture.

-

Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.[9][10]

-

Safety: While not classified as acutely hazardous, avoid contact with skin and eyes.[11][12] In case of contact, rinse the affected area thoroughly with water.[11] Refer to the supplier-specific Safety Data Sheet (SDS) for comprehensive information.

References

-

Dayang Chem (Hangzhou) Co., Ltd. (2021). This compound Price. Chemsrc.com. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. [Link]

-

Anaspec. (2021). Fmoc-6-methyl-DL-tryptophan - 100 mg. Anaspec. [Link]

-

Aapptec. (n.d.). Fmoc-Trp-OH. Aapptec Peptides. [Link]

-

Jimenez, E. C., Watkins, M., & Olivera, B. M. (2004). Multiple 6-Bromotryptophan Residues in a Sleep-Inducing Peptide. Biochemistry, 43(38), 12343–12348. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Thieme Chemistry. [Link]

-

Jimenez, E. C., Watkins, M., & Olivera, B. M. (2004). Multiple 6-bromotryptophan residues in a sleep-inducing peptide. PubMed, National Institutes of Health. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Tryptophan. Carl ROTH. [Link]

-

Various Authors. (2025). Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Synlett. [Link]

-

Frontiers in Chemistry. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers. [Link]

-

Amblard, F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

National Institutes of Health. (n.d.). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. PMC. [Link]

-

Biomatik. (2022). 7 Applications Of Peptide Synthesis. Biomatik. [Link]

Sources

- 1. 6-Bromo-DL-tryptophan 95% | CAS: 33599-61-0 | AChemBlock [achemblock.com]

- 2. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. aralezbio-store.com [aralezbio-store.com]

- 5. aralezbio-store.com [aralezbio-store.com]

- 6. biomatik.com [biomatik.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multiple 6-bromotryptophan residues in a sleep-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Synthesis, Purification, and Characterization of Fmoc-6-bromo-DL-tryptophan

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and analytical characterization of Fmoc-6-bromo-DL-tryptophan. This halogenated amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a key bromo-functional group for subsequent chemical modification or to modulate the pharmacological properties of synthetic peptides. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic considerations behind the protocol, reflecting an approach rooted in practical laboratory experience. It is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for accessing this high-value compound.

Strategic Approach to Synthesis

The synthesis of this compound is most reliably achieved through a direct N-terminal protection of the free amino acid, 6-bromo-DL-tryptophan. This strategy is predicated on the commercial availability and stability of the starting material[1]. The core of the synthesis is the formation of a stable carbamate linkage between the primary amine of the tryptophan and the fluorenylmethyloxycarbonyl (Fmoc) group.

Rationale for Reagent Selection

While several reagents can introduce the Fmoc group, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) is selected over 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

-

Expertise & Causality: Fmoc-Cl is highly reactive and can lead to the formation of "Fmoc-dipeptides" or other over-reacted species. Fmoc-OSu offers a more controlled reaction rate, significantly improving the yield of the desired monosubstituted product.[2] It reacts cleanly with the primary amine under mild basic conditions, leaving the indole nitrogen and the carboxylic acid largely unaffected.

-

Reaction Environment: A biphasic system of an organic solvent (e.g., 1,4-dioxane) and an aqueous basic solution (e.g., 10% Na₂CO₃) is employed. The organic solvent ensures the solubility of the Fmoc-OSu, while the aqueous base deprotonates the amino group of the 6-bromo-DL-tryptophan, activating it as a nucleophile. The pH is maintained sufficiently high to facilitate the reaction but low enough to minimize potential racemization or side reactions.

Synthetic Workflow Diagram

The overall synthetic process is outlined below, from starting materials to the crude product ready for purification.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

6-Bromo-DL-tryptophan (1.0 eq)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.1 eq)

-

1,4-Dioxane

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, suspend 6-bromo-DL-tryptophan (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir vigorously at room temperature until the solid is mostly dissolved.

-

Senior Scientist's Note: The biphasic mixture is critical. Vigorous stirring creates a large interfacial area, maximizing the reaction rate between the water-soluble amino acid salt and the dioxane-soluble Fmoc-OSu.

-

-

Fmoc Protection: Separately, dissolve Fmoc-OSu (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring tryptophan mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% Acetic Acid. The starting material should be consumed, and a new, higher-Rf spot corresponding to the product should appear.

-

Initial Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Senior Scientist's Note: The desired product, being a salt at this high pH, remains in the aqueous layer. The non-polar impurities are partitioned into the ether layer.

-

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl to a pH of approximately 2. A white precipitate of the product will form. Extract the product three times with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an off-white solid.

Purification: Achieving Analytical-Grade Purity

The crude product, while largely the desired compound, will contain minor impurities. For applications like peptide synthesis, purity is paramount. Flash column chromatography on silica gel is the gold standard for removing residual starting materials and side-products.

-

Trustworthiness & Self-Validation: The choice of eluent is designed to ensure good separation. A gradient system starting with a less polar mixture and gradually increasing polarity provides the best resolution. The inclusion of a small amount of acid (e.g., acetic acid) in the mobile phase is crucial; it keeps the carboxylic acid moiety of the product protonated, preventing band tailing on the silica gel and ensuring sharp, well-defined peaks.

Purification and Analysis Workflow Diagram

Caption: Workflow for the purification and analytical validation of the final product.

Detailed Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Acetic Acid (AcOH), glacial

Procedure:

-

Column Preparation: Prepare a silica gel column in a non-polar solvent (e.g., 100% DCM).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM/MeOH. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.

-

Elution: Elute the column using a gradient mobile phase. Start with 1% Methanol / 0.5% Acetic Acid in Dichloromethane, and gradually increase the methanol concentration to 10%.

-

Senior Scientist's Note: The product will elute as the polarity of the mobile phase is increased. The starting material will elute earlier, and more polar impurities will remain on the column longer.

-

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Final Isolation: Combine the fractions containing the pure product, and concentrate under reduced pressure. If necessary, co-evaporate with toluene to remove residual acetic acid. Dry the resulting white solid under high vacuum for several hours.

Characterization and Quality Control

Final validation of the product's identity, structure, and purity is performed using a suite of standard analytical techniques.[3][4][5]

Data Presentation Summary

The expected results from the synthesis and analysis are summarized below.

| Parameter | Expected Value / Result | Method |

| Chemical Formula | C₂₆H₂₁BrN₂O₄ | - |

| Molecular Weight | 505.36 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual |

| Typical Yield | 75-85% (after purification) | Gravimetric |

| Purity | >95% | HPLC |

| Identity Confirmation | Conforms to expected structure | ¹H NMR, ¹³C NMR |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the final purity of the compound.

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: 20-90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 280 nm

-

Expected Result: A single major peak with a retention time characteristic of the product, with purity calculated to be >95% by peak area integration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure. The expected chemical shifts are influenced by the 6-bromo-indole and Fmoc moieties.[3][6]

-

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

-

~11.1 ppm (s, 1H): Indole N-H

-

~7.9 - 7.2 ppm (m, 11H): Aromatic protons (Fmoc and Indole C4-H, C5-H, C7-H)

-

~4.3 - 4.1 ppm (m, 3H): Fmoc CH and CH₂

-

~4.0 ppm (m, 1H): α-CH

-

~3.2 - 3.0 ppm (m, 2H): β-CH₂

-

-

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

-

~173 ppm: Carbonyl (Carboxylic acid)

-

~156 ppm: Carbonyl (Fmoc)

-

~144, 141 ppm: Quaternary aromatic carbons (Fmoc)

-

~137 ppm: Quaternary aromatic carbon (Indole)

-

~128 - 120 ppm: Aromatic carbons (Fmoc and Indole)

-

~115 ppm: Quaternary aromatic carbon (C-Br)

-

~66 ppm: Fmoc CH₂

-

~55 ppm: α-CH

-

~47 ppm: Fmoc CH

-

~28 ppm: β-CH

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI), either positive or negative mode.

-

Expected Result:

-

[M+H]⁺: 505.07, 507.07 (corresponding to ⁷⁹Br and ⁸¹Br isotopes)

-

[M-H]⁻: 503.06, 505.06 (corresponding to ⁷⁹Br and ⁸¹Br isotopes)

-

Conclusion

This guide details a robust and reproducible methodology for the synthesis and purification of high-purity this compound. By explaining the rationale behind key procedural steps, from reagent selection to purification strategy, it equips researchers with the necessary knowledge to confidently execute and troubleshoot the protocol. The described analytical checks provide a self-validating system to ensure the final product meets the stringent quality standards required for its application in peptide synthesis and drug discovery.

References

-

Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. Available at: [Link]

-

Engineering the Tryptophan Synthase β-Subunit for Synthesis of Noncanonical Amino Acids. ProQuest. Available at: [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Universität des Saarlandes. Available at: [Link]

-

Buller, A. R., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. Available at: [Link]

-

General synthesis of unnatural 4-, 5-, 6-, and 7-bromo-d-tryptophans by means of a regioselective indole alkylation. IRIS. Available at: [Link]

-

Fmoc-6-bromo-L-tryptophan. Aralez Bio eStore. Available at: [Link]

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. National Institutes of Health. Available at: [Link]

-

Linde, I., et al. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. PubMed. Available at: [Link]

-

Vilaseca, M., et al. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed. Available at: [Link]

-

Methods for Removing the Fmoc Group. SpringerLink. Available at: [Link]

-

A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. MDPI. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Available at: [Link]

-

Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. Available at: [Link]

Sources

- 1. 6-Bromo-DL-tryptophan 95% | CAS: 33599-61-0 | AChemBlock [achemblock.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nalpha-FMOC-L-Tryptophan(35737-15-6) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Research Applications of Brominated Tryptophan

Introduction: The Versatility of a Halogenated Amino Acid

In the dynamic landscape of biochemical and pharmaceutical research, the strategic modification of biological molecules is paramount to elucidating their function and harnessing their therapeutic potential. Among the arsenal of molecular tools, brominated tryptophan stands out as a remarkably versatile analogue of the natural amino acid. The introduction of a bromine atom onto the indole ring of tryptophan imparts unique physicochemical properties that researchers can exploit for a multitude of applications. This guide provides an in-depth exploration of the core applications of brominated tryptophan, offering both the theoretical underpinnings and practical, field-proven methodologies for its use.

The substitution of a hydrogen atom with the larger, more electronegative bromine atom subtly alters the electronic and steric profile of the tryptophan side chain. This modification can enhance spectroscopic signals, provide a heavy-atom for crystallographic phasing, and serve as a chemical handle for further functionalization.[1] Different isomers, such as 5-bromo-, 6-bromo-, and 7-bromotryptophan, each offer distinct advantages depending on the research objective.[2][3] This guide will delve into the specific applications of these isomers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage brominated tryptophan in their work.

Section 1: A Sensitive Spectroscopic Reporter of Protein Environments

The intrinsic fluorescence of tryptophan is a powerful tool for studying protein structure and dynamics.[4] Brominated tryptophans, particularly 7-bromotryptophan, serve as enhanced spectroscopic probes due to the "heavy atom effect," which can influence fluorescence quantum yields and lifetimes.[5] These altered photophysical properties make them exquisite reporters of their local microenvironment within a protein.

Principles of Brominated Tryptophan as a Spectroscopic Probe

The introduction of a bromine atom onto the tryptophan indole ring perturbs its electronic structure. This has two key consequences for fluorescence spectroscopy:

-

Shifted Excitation and Emission Spectra: The absorption and emission maxima of brominated tryptophans are often red-shifted compared to natural tryptophan.[5] This can be advantageous in complex biological systems, helping to spectrally resolve the probe's signal from the background fluorescence of other tryptophans or endogenous fluorophores.

-

Sensitivity to Quenching: The fluorescence of brominated tryptophan is highly sensitive to quenching by nearby residues or solvent molecules. This sensitivity allows for the detection of subtle conformational changes that alter the exposure of the brominated tryptophan to its environment.

These properties make brominated tryptophan an ideal tool for investigating protein folding, ligand binding, and protein-protein interactions.[6]

Experimental Protocol: Biosynthetic Incorporation of Brominated Tryptophan

To utilize brominated tryptophan as a site-specific probe, it must be incorporated into the protein of interest. The most common method is to use a tryptophan-auxotrophic strain of Escherichia coli.[7]

Step-by-Step Methodology:

-

Host Strain and Vector: Utilize a tryptophan auxotroph E. coli strain (e.g., ATCC 33457) transformed with a plasmid containing the gene of interest under the control of a tightly regulated promoter (e.g., T7 promoter).

-

Initial Growth Phase: Culture the cells in a minimal medium (e.g., M9 medium) supplemented with a limiting amount of natural L-tryptophan. This allows for initial cell growth without expression of the target protein.

-

Induction and Analogue Addition: Once the culture reaches mid-log phase, harvest the cells by centrifugation and wash them to remove any remaining natural tryptophan.

-

Resuspension and Starvation: Resuspend the cells in fresh minimal medium lacking tryptophan and incubate for a short period to deplete intracellular tryptophan pools.

-

Analogue Incorporation: Add the desired brominated tryptophan analogue (e.g., 7-bromotryptophan) to the culture medium.

-

Protein Expression: Induce expression of the target protein by adding the appropriate inducer (e.g., IPTG for the T7 promoter).

-

Harvest and Purification: After a suitable expression period, harvest the cells and purify the protein containing the incorporated brominated tryptophan using standard chromatographic techniques.

-

Verification of Incorporation: The efficiency of incorporation can be quantified using methods such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or mass spectrometry.[8]

Causality Behind Experimental Choices:

-

The use of a tryptophan auxotroph is critical to prevent the incorporation of natural tryptophan during protein expression.

-

A tightly regulated promoter minimizes the expression of the target protein during the initial growth phase, ensuring that the subsequently produced protein will predominantly contain the brominated analogue.

-

The washing and starvation steps are essential to remove and deplete endogenous tryptophan, maximizing the incorporation efficiency of the analogue.

Section 2: A Heavy Atom for Phasing in X-ray Crystallography

A major bottleneck in determining the three-dimensional structure of a protein by X-ray crystallography is the "phase problem".[9] Heavy-atom derivatization is a classical and still valuable technique to solve this problem.[10][11] The bromine atom in brominated tryptophan is sufficiently electron-rich to act as a heavy atom, providing the necessary phasing power to determine the protein structure.

The Principle of Single-Wavelength Anomalous Dispersion (SAD) Phasing

When X-rays interact with electrons, they are scattered. The scattering from a heavy atom like bromine is slightly out of phase with the scattering from lighter atoms (carbon, nitrogen, oxygen). This phenomenon, known as anomalous scattering, is wavelength-dependent.[12] In a Single-Wavelength Anomalous Dispersion (SAD) experiment, diffraction data is collected at a single X-ray wavelength chosen to maximize the anomalous signal from the bromine atoms.[13] The small differences in the intensities of symmetry-related reflections (Friedel pairs) caused by this anomalous scattering can be used to locate the positions of the bromine atoms in the crystal lattice. Once the positions of the heavy atoms are known, they can be used to calculate initial phase estimates for the protein, which can then be refined to reveal the complete protein structure.

Advantages of Brominated Tryptophan in SAD Phasing

-

Covalent Incorporation: Unlike traditional heavy-atom soaking methods, which can be disruptive to the crystal lattice, biosynthetic incorporation of brominated tryptophan results in a covalently bound heavy atom with high occupancy at specific sites.[14] This often leads to more isomorphous crystals and higher quality diffraction data.

-

Minimal Perturbation: As an analogue of a natural amino acid, brominated tryptophan is less likely to cause significant structural perturbations compared to larger, more reactive heavy-atom compounds.

-

Simplified Phasing: The SAD method requires data collection at only a single wavelength, which reduces the total X-ray dose to the crystal and minimizes radiation damage.[13]

Experimental Protocol: Crystallization and Data Collection

Step-by-Step Methodology:

-

Protein Preparation: Express and purify the protein with incorporated brominated tryptophan as described in Section 1.2.

-

Crystallization: Screen for crystallization conditions using standard techniques (e.g., hanging drop or sitting drop vapor diffusion).

-

Crystal Optimization: Optimize the crystallization conditions to obtain large, well-diffracting single crystals.

-

Cryo-protection: Soak the crystals in a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

X-ray Wavelength Selection: Use a tunable synchrotron X-ray source to select a wavelength near the bromine absorption edge to maximize the anomalous signal.

-

Data Collection: Collect a complete, high-resolution diffraction dataset, ensuring accurate measurement of the intensities of Friedel pairs.

-

Data Processing: Process the diffraction data to integrate the reflection intensities and apply necessary corrections.

-

Structure Solution: Use software packages designed for SAD phasing to locate the bromine atoms, calculate initial phases, and build and refine the protein model.

Self-Validating System:

The success of the phasing can be validated by the quality of the resulting electron density map. A clear and continuous electron density map that allows for unambiguous tracing of the polypeptide chain is a strong indication of successful phasing. The final refined structure should also have good stereochemistry and low R-factors.

Section 3: A Tool in Drug Discovery and Development

Brominated tryptophans and their derivatives are also valuable tools in the field of drug discovery and development.[15] They can serve as building blocks for the synthesis of novel therapeutic agents or be used to probe the interactions between drugs and their protein targets.

Brominated Tryptophan Derivatives as Enzyme Inhibitors

A prominent example of the therapeutic potential of brominated tryptophan derivatives is in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1).[16] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[17] In many cancers, the overexpression of IDO1 leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the anti-tumor immune response.[17] Therefore, inhibitors of IDO1 are being actively investigated as cancer immunotherapies.

Several brominated tryptophan derivatives have been shown to be potent and selective inhibitors of IDO1.[18] The bromine atom can form favorable interactions within the active site of the enzyme, enhancing the binding affinity of the inhibitor.[19][20]

Data Presentation: Properties of Brominated Tryptophan Isomers

| Isomer | Position of Bromine | Key Applications | Rationale |

| 5-Bromotryptophan | C5 of indole ring | X-ray Crystallography | Provides good phasing power for SAD experiments. |

| 6-Bromotryptophan | C6 of indole ring | NMR Spectroscopy, Disease Biomarker | The bromine atom can serve as a useful NMR probe. Also identified as a potential biomarker for chronic kidney disease progression.[2][21] |